

# Application Notes and Protocols for AMG 193 in Mouse Models

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## Compound of Interest

Compound Name: ST-193

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These application notes provide a comprehensive overview of the preclinical use of AMG 193, a first-in-class, orally bioavailable, and potent MTA-cooperative PRMT5 inhibitor, in mouse models of MTAP-deleted cancers. Detailed protocols for in vivo studies are provided to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacodynamics of AMG 193.

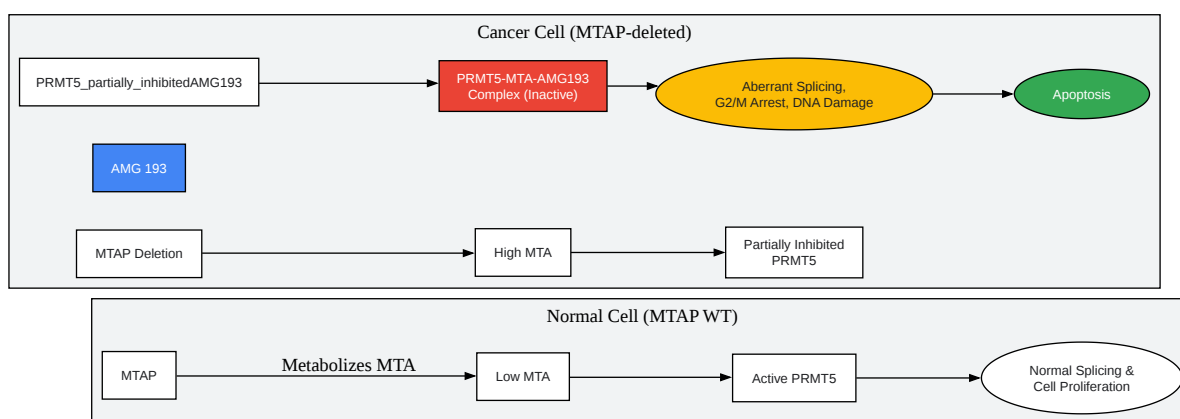
## Introduction

AMG 193 is a clinical-stage targeted therapy designed to exploit the synthetic lethal relationship between the loss of the methylthioadenosine phosphorylase (MTAP) gene and the inhibition of protein arginine methyltransferase 5 (PRMT5).[1][2] MTAP gene deletion occurs in approximately 10-15% of all human cancers.[3] The loss of MTAP leads to the accumulation of its substrate, methylthioadenosine (MTA), which in turn partially inhibits PRMT5.[3][4] AMG 193 is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 activity in MTAP-deleted cancer cells while sparing normal tissues where MTA levels are low.[1][5] Preclinical studies in various mouse models have demonstrated robust anti-tumor activity of AMG 193 at well-tolerated doses.[6][7]

## Mechanism of Action and Signaling Pathway

In normal cells, MTAP metabolizes MTA, keeping its intracellular concentration low. However, in cancer cells with MTAP deletion, MTA accumulates. This elevated MTA level creates a unique

therapeutic window. AMG 193 forms a stable ternary complex with PRMT5 and MTA, effectively inhibiting the methyltransferase activity of PRMT5.[5] The inhibition of PRMT5 in MTAP-deleted cells leads to a cascade of downstream effects, including aberrant mRNA splicing, cell cycle arrest at the G2/M phase, DNA damage, and ultimately, apoptosis.[1][6]



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**Diagram 1:** Mechanism of action of AMG 193 in MTAP-deleted cancer cells.

## Quantitative Data Summary

### Pharmacokinetics in Mice

AMG 193 exhibits favorable pharmacokinetic properties in mice, including good oral bioavailability.[5][8]

Parameter	Value	Reference
Dose	5 mg/kg (oral)	[5]
Clearance	0.061 L/h/kg	[5]
Half-life ( $t_{1/2}$ )	1.6 hours	[5]
Bioavailability (F)	77%	[5]
Plasma Protein Unbound Fraction	0.071	[5]

## In Vivo Efficacy in Xenograft Mouse Models

AMG 193 has demonstrated significant tumor growth inhibition (TGI) across a range of cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of MTAP-deleted cancers.[3][4][6][9]

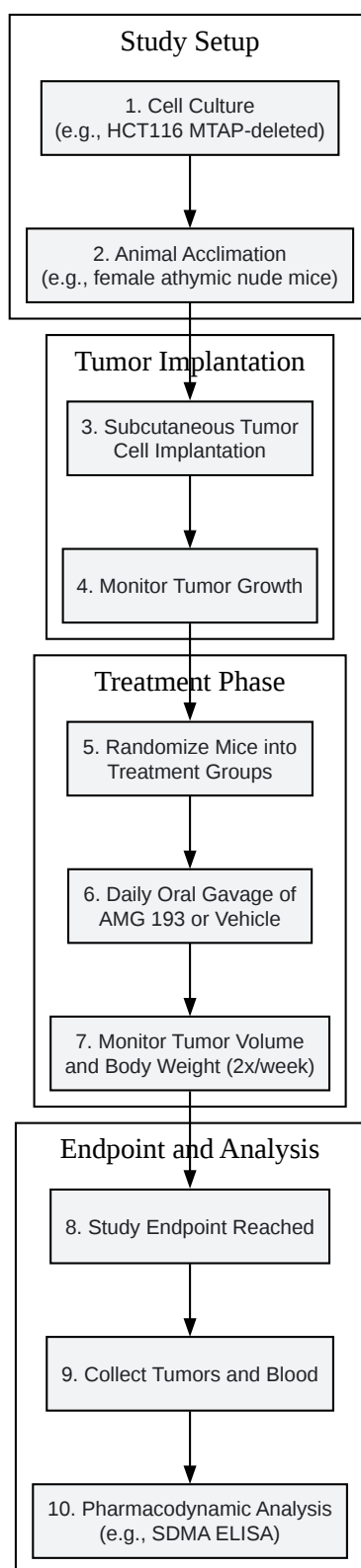
Tumor Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
BxPC-3 (CDX)	Pancreatic	100 mg/kg QD (oral)	96%	[3][4][9]
U-87 MG (CDX)	Glioblastoma	100 mg/kg QD (oral)	88%	[3][4][9]
HCT116 (MTAP-deleted CDX)	Colorectal	Various doses (oral)	Dose-dependent	[6]

Note: QD = once daily.

## Experimental Protocols

### In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the anti-tumor activity of AMG 193 in a subcutaneous xenograft mouse model.



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**Diagram 2:** General experimental workflow for an in vivo efficacy study.

### 1. Materials and Reagents:

- AMG 193
- Vehicle (e.g., appropriate buffer or suspension formulation)
- MTAP-deleted human cancer cell line (e.g., HCT116, BxPC-3)
- Cell culture medium and supplements
- Matrigel (or similar extracellular matrix)
- Female athymic nude mice (6-8 weeks old)
- Sterile syringes and gavage needles
- Calipers for tumor measurement
- Anesthesia

### 2. Cell Culture and Implantation:

- Culture MTAP-deleted cancer cells according to standard protocols.
- Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of  $5-10 \times 10^6$  cells per 100  $\mu\text{L}$ .
- Subcutaneously inject 100  $\mu\text{L}$  of the cell suspension into the right flank of each mouse.

### 3. Tumor Growth and Group Randomization:

- Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.
- Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Once tumors reach a mean volume of 100-200  $\text{mm}^3$ , randomize mice into treatment and control groups (n=8-10 mice per group).

### 4. Dosing and Administration:

- Prepare AMG 193 in the appropriate vehicle at the desired concentrations.
- Administer AMG 193 or vehicle control to the respective groups via oral gavage once daily (QD).[6][8]
- A typical dose range for efficacy studies is 25-100 mg/kg.[6]

#### 5. Monitoring and Endpoints:

- Measure tumor volumes and body weights twice weekly.[6]
- Monitor the general health and behavior of the animals daily.
- The study endpoint is typically reached when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm<sup>3</sup>) or after a fixed duration of treatment (e.g., 21-28 days).
- Calculate the percentage of tumor growth inhibition (%TGI) relative to the vehicle control group.

#### 6. Pharmacodynamic (PD) Analysis:

- At the end of the study, or in a separate satellite group of animals, collect tumor tissue and plasma samples at specified time points after the final dose.
- Analyze tumor lysates for levels of symmetric dimethylarginine (SDMA), a biomarker of PRMT5 activity, using an ELISA or Western blot to confirm target engagement.[6][7] A significant reduction in SDMA levels in the AMG 193-treated groups compared to the vehicle group indicates on-target activity.[5]

## Safety and Tolerability in Mouse Models

Preclinical studies have shown that AMG 193 is well-tolerated in mice at doses that result in robust anti-tumor activity.[6][8] Importantly, no significant effects on body weight or on normal hematopoietic lineages (e.g., white blood cells, red blood cells, platelets) have been observed.[6] This favorable safety profile is consistent with the MTA-cooperative mechanism of action, which spares PRMT5 activity in normal, MTAP-proficient tissues.[1]

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